molecular formula C21H22N2O2 B5793978 N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide

Cat. No. B5793978
M. Wt: 334.4 g/mol
InChI Key: KIDCKXHFAZDGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related compounds often involves innovative multi-component reactions or cyclization processes. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized via the Passerini three-component reaction, demonstrating the versatility of synthetic approaches in producing complex molecules with high yields at room temperature (Taran et al., 2014). Another example includes the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, leading to the formation of heterocyclic structures, highlighting the importance of catalysts in facilitating complex transformations (Lindahl et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds within this chemical space, such as N-(3,4-dimethylphenyl)acetamide, reveals conformational characteristics where the N—H bond is syn to the methyl substituent, indicative of the subtle interplay between steric and electronic factors in determining molecular geometry. This insight is derived from crystallographic studies that show molecules are linked into chains through N—H⋯O hydrogen bonding, illustrating the role of intermolecular interactions in defining supramolecular assemblies (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactivity patterns, such as the formation of acetals from lactams and acid amides, underscore the reactivity of the acetamide group towards nucleophiles and electrophiles. For example, reactions leading to quinolone and quinazolone derivatives from N, N-dimethyl- and N-methyl-N-(β-carbethoxyethyl)-N1-(o-carbethoxyphenyl) acetamidines, demonstrate the synthetic utility of these compounds in accessing diverse chemical spaces (Marchenko et al., 1976).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline forms, are crucial for understanding the behavior of these compounds under different conditions. Crystallographic studies provide valuable data on the solid-state structures, which are essential for designing materials with specific physical properties. The study on N-(3-methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate exemplifies how molecular conformation affects the overall physical properties of these compounds (Wen et al., 2006).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are fundamental for understanding the chemical behavior of these compounds. The formation of salt and inclusion compounds, as seen with quinoline-based amides, highlights the chemical versatility and potential application of these molecules in forming more complex structures with unique properties (Karmakar et al., 2007).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13-5-8-20-17(9-13)11-18(21(25)22-20)12-23(16(4)24)19-7-6-14(2)15(3)10-19/h5-11H,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDCKXHFAZDGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC(=C(C=C3)C)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.